molecular formula C10H12 B6248378 rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene CAS No. 247936-95-4

rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene

Cat. No. B6248378
CAS RN: 247936-95-4
M. Wt: 132.2
InChI Key:
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Description

Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene is a tricyclic hydrocarbon with a molecular formula of C10H14. It is a colorless liquid with a boiling point of 147.7 °C and a melting point of -47.6 °C. Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene is a structural isomer of the more common tricyclic hydrocarbon, tricyclo[5.2.1.0,2,6]deca-3,8-diene. The main difference between the two molecules is the orientation of the two double bonds. Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene has two double bonds in the cis configuration while tricyclo[5.2.1.0,2,6]deca-3,8-diene has two double bonds in the trans configuration.

Scientific Research Applications

Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene has several scientific research applications. It has been used as a starting material for the synthesis of other tricyclic hydrocarbons and as a model compound to study the regioselectivity of Diels-Alder reactions. It has also been used as a building block in the synthesis of biologically active compounds such as cyclopentanols, cyclopentenones, and cyclopentenols.

Mechanism of Action

Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene has a unique molecular structure that makes it an ideal starting material for the synthesis of other tricyclic hydrocarbons. The molecule has two double bonds in the cis configuration, which allows the Diels-Alder reaction to occur in a regioselective manner, producing the desired tricyclic hydrocarbon.
Biochemical and Physiological Effects
Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene has not been studied extensively for its biochemical or physiological effects. However, it is known to be a relatively non-toxic compound and has been used as a starting material in the synthesis of other biologically active compounds.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also a relatively non-toxic compound, which makes it an ideal starting material for laboratory experiments. However, it is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

In the future, Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene could be used as a starting material in the synthesis of other biologically active compounds. It could also be studied further for its biochemical and physiological effects. Additionally, it could be used as a model compound to study the regioselectivity of Diels-Alder reactions and to develop new synthetic methods for the synthesis of tricyclic hydrocarbons.

Synthesis Methods

Rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene can be synthesized from cyclooctene by a Diels-Alder reaction with maleic anhydride. The reaction takes place at a temperature of 130 °C and a pressure of 1 atm. The reaction proceeds in two steps: first, the Diels-Alder reaction between maleic anhydride and cyclooctene to form a cyclohexene-diene adduct; second, the ring closure of the cyclohexene-diene adduct to form the desired tricyclo[5.2.1.0,2,6]deca-3,8-diene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system and the introduction of the required stereochemistry.", "Starting Materials": [ "Cyclopentadiene", "1,3-cyclohexadiene", "Acrolein", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acrolein in the presence of hydrochloric acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group.", "Step 3: The resulting alcohol is then oxidized to the corresponding aldehyde using sodium chlorite.", "Step 4: The aldehyde is then reacted with 1,3-cyclohexadiene in the presence of sodium hydroxide to form the tricyclic ring system.", "Step 5: The resulting mixture is then treated with sodium sulfate to remove any water present.", "Step 6: The crude product is then extracted with methanol and the resulting solution is filtered.", "Step 7: The filtrate is then evaporated to dryness to obtain the crude product.", "Step 8: The crude product is then purified by column chromatography using a mixture of ethanol and diethyl ether as the eluent.", "Step 9: The purified product is then recrystallized from petroleum ether to obtain the final product, rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene." ] }

CAS RN

247936-95-4

Product Name

rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene

Molecular Formula

C10H12

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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